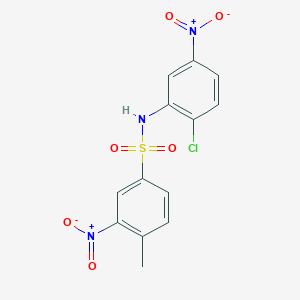
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- is a complex organic compound characterized by the presence of a benzenesulfonamide group attached to a chlorinated and nitrated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- typically involves multiple steps, starting with the nitration of a chlorinated phenyl ring. The process may include:
Nitration: The chlorinated phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated compound undergoes sulfonation with sulfuric acid to introduce the sulfonamide group.
Methylation: The final step involves methylation of the compound using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. The presence of nitro and sulfonamide groups can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-4-nitrobenzamide
- S-benzyl N-(2-chloro-5-nitrophenyl)thiocarbamate
Uniqueness
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
87316-89-0 |
|---|---|
Molecular Formula |
C13H10ClN3O6S |
Molecular Weight |
371.75 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H10ClN3O6S/c1-8-2-4-10(7-13(8)17(20)21)24(22,23)15-12-6-9(16(18)19)3-5-11(12)14/h2-7,15H,1H3 |
InChI Key |
GZEVMOKVILDTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















